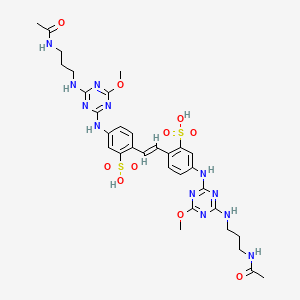
2,2'-(1,2-Vinylene)bis(5-((4-((3-(acetylamino)propyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)benzenesulphonic) acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,2-Vinylene)bis(5-((4-((3-(acetylamino)propyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)benzenesulphonic) acid is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Vinylene)bis(5-((4-((3-(acetylamino)propyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)benzenesulphonic) acid involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions typically include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,2-Vinylene)bis(5-((4-((3-(acetylamino)propyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)benzenesulphonic) acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
2,2’-(1,2-Vinylene)bis(5-((4-((3-(acetylamino)propyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)benzenesulphonic) acid has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,2-Vinylene)bis(5-((4-((3-(acetylamino)propyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)benzenesulphonic) acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(1,4-Phenylene)bis(1H-tetrazole-5,1-diyl)bis-N-(2,4-dinitrophenyl)acetamides: Known for their interaction with proteins such as TP53 and NF-KAPPA-B.
2,2’-Bis(3-methoxyphenyl)-1-tosyl-1,2-dihydro-2λ4,3λ4-[1,3,2]diazaborolo[4,5,1-ij]quinoline: Studied for its unique structural properties.
Uniqueness
2,2’-(1,2-Vinylene)bis(5-((4-((3-(acetylamino)propyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)benzenesulphonic) acid stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
84681-95-8 |
|---|---|
Fórmula molecular |
C32H40N12O10S2 |
Peso molecular |
816.9 g/mol |
Nombre IUPAC |
5-[[4-(3-acetamidopropylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(3-acetamidopropylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C32H40N12O10S2/c1-19(45)33-13-5-15-35-27-39-29(43-31(41-27)53-3)37-23-11-9-21(25(17-23)55(47,48)49)7-8-22-10-12-24(18-26(22)56(50,51)52)38-30-40-28(42-32(44-30)54-4)36-16-6-14-34-20(2)46/h7-12,17-18H,5-6,13-16H2,1-4H3,(H,33,45)(H,34,46)(H,47,48,49)(H,50,51,52)(H2,35,37,39,41,43)(H2,36,38,40,42,44)/b8-7+ |
Clave InChI |
SUGOSTMZNVLSDS-BQYQJAHWSA-N |
SMILES isomérico |
CC(=O)NCCCNC1=NC(=NC(=N1)OC)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NCCCNC(=O)C)OC)S(=O)(=O)O)S(=O)(=O)O |
SMILES canónico |
CC(=O)NCCCNC1=NC(=NC(=N1)OC)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NCCCNC(=O)C)OC)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


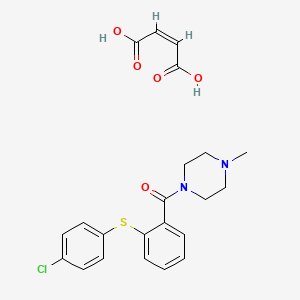
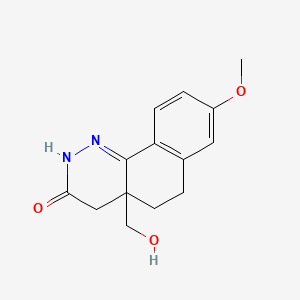

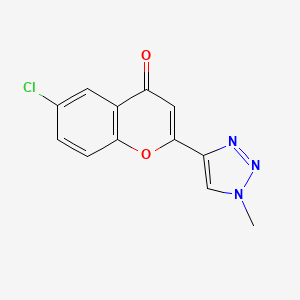

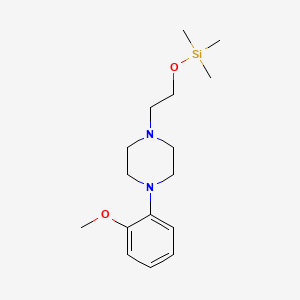

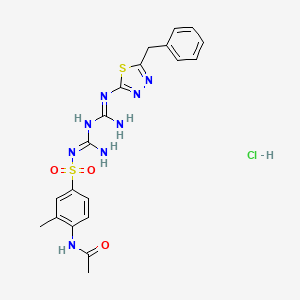
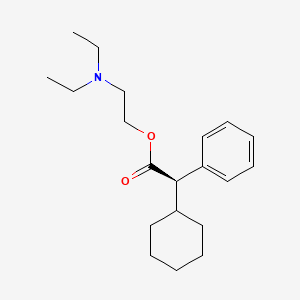

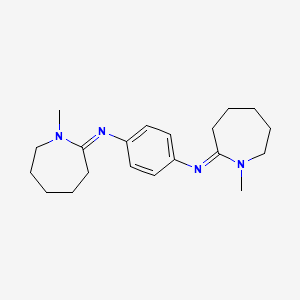
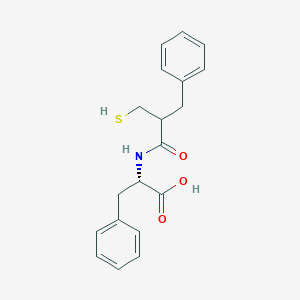
![9-(2-chlorophenyl)-3-methyl-N-morpholin-4-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12721371.png)

